Methyl 4-fluoro-2-hydroxybenzoate
Description
Significance of Fluorinated Benzoate (B1203000) Esters in Contemporary Organic Chemistry
The introduction of fluorine into organic molecules, a process known as fluorination, can dramatically alter their physical, chemical, and biological properties. In the context of benzoate esters, the presence of a fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. nih.govnih.govresearchgate.net These attributes are highly desirable in medicinal chemistry, where the goal is to design more effective and durable drug candidates. nih.gov
Fluorinated benzoate esters are recognized for their utility as synthetic intermediates. The fluorine atom's high electronegativity can influence the reactivity of the aromatic ring and the ester functional group, providing chemists with greater control over chemical transformations. nih.gov This has led to their use in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and advanced materials.
Positional Isomerism and its Impact on the Chemical Profile of Methyl 4-fluoro-2-hydroxybenzoate
The specific placement of the fluorine, hydroxyl, and methyl ester groups on the benzene (B151609) ring is crucial to the chemical identity and reactivity of this compound. Its isomers, such as Methyl 2-fluoro-4-hydroxybenzoate and Methyl 4-fluoro-3-hydroxybenzoate, exhibit different properties due to the altered electronic and steric environment around the reactive sites.
The substituents on a benzene ring direct the position of incoming electrophiles in aromatic substitution reactions. The hydroxyl group is a strong activating group and directs ortho- and para- to itself. The fluorine atom is a deactivating group but also an ortho-, para-director. The methyl ester group is a deactivating group and a meta-director. The interplay of these directing effects in this compound influences its reactivity in further synthetic steps.
For instance, the relative positions of the hydroxyl and ester groups affect the strength of intramolecular hydrogen bonding, which in turn can influence properties like acidity and reactivity. The location of the fluorine atom impacts the electron density distribution across the aromatic ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack.
Overview of Advanced Research Trajectories Involving this compound
The primary role of this compound in advanced research is as a key starting material for the synthesis of biologically active molecules. Two notable areas of research where this compound has been utilized are in the development of D-amino acid oxidase (DAAO) inhibitors and Heat Shock Protein 90 (Hsp90) inhibitors.
D-amino acid oxidase (DAAO) Inhibitors: this compound is a documented precursor in the synthesis of benzo[d]isoxazol-3-ol (B1209928) derivatives, which have been identified as inhibitors of D-amino acid oxidase. chemicalbook.comchemicalbook.com DAAO is an enzyme implicated in the regulation of D-serine, a neurotransmitter that plays a role in the function of NMDA receptors in the brain. Inhibitors of DAAO are being investigated for their potential therapeutic applications in neurological and psychiatric disorders.
Hsp90 Inhibitors: The compound also serves as a synthetic intermediate in the creation of hydroxy-indazole-carboxamides, a class of molecules that have shown inhibitory activity against Hsp90. chemicalbook.comchemicalbook.com Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of client proteins, many of which are involved in cancer cell growth and survival. Therefore, Hsp90 inhibitors are a promising class of anti-cancer agents. The synthesis of novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives as potential Hsp90 inhibitors has been reported, showcasing the utility of such isoxazole (B147169) scaffolds. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-fluoro-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWUDDDJTIZBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379544 | |
| Record name | methyl 4-fluoro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-04-1 | |
| Record name | Benzoic acid, 4-fluoro-2-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-fluoro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-fluoro-2-hydroxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Approaches to Methyl 4-fluoro-2-hydroxybenzoate
The creation of this compound is accomplished through several refined chemical pathways. These methods prioritize efficiency, yield, and purity, leveraging both classical and modern synthetic techniques.
The most direct and widely documented method for synthesizing this compound is the Fischer esterification of its carboxylic acid precursor, 4-fluoro-2-hydroxybenzoic acid, with methanol (B129727). This acid-catalyzed condensation reaction is a cornerstone of organic synthesis. chemicalbook.com4college.co.uk
A common procedure involves dissolving 4-fluoro-2-hydroxybenzoic acid in methanol at a low temperature (0 °C), followed by the slow addition of a strong acid catalyst, typically concentrated sulfuric acid. chemicalbook.comchemicalbook.com The reaction mixture is then allowed to warm to room temperature before being heated to reflux (approximately 70 °C) for an extended period, often around 16 hours, to drive the equilibrium towards the ester product. chemicalbook.comchemicalbook.com Upon completion, a standard workup procedure is employed. This includes removing the excess methanol under reduced pressure, redissolving the residue in an organic solvent like ethyl acetate, and washing with aqueous solutions of sodium bicarbonate and brine to neutralize the acid and remove water-soluble impurities. The final product is obtained after drying the organic phase and evaporating the solvent, yielding the desired ester in high purity. chemicalbook.com Published examples of this reaction have demonstrated substantial yields, with one specific synthesis reporting a yield of 87%. chemicalbook.comchemicalbook.com
An alternative approach for esterification involves the use of thionyl chloride with methanol. This method is effective for related isomers like 4-fluoro-3-hydroxy-benzoic acid and represents another viable strategy for catalyzing the reaction.
Table 1: Synthesis of this compound via Fischer Esterification
| Reactant | Reagent | Catalyst | Temperature | Time | Yield |
|---|
The primary precursor for the synthesis of this compound is 4-fluoro-2-hydroxybenzoic acid, also known as 4-fluorosalicylic acid. chemicalbook.comchemicalbook.com This versatile compound is a key intermediate in the production of various pharmaceuticals and agrochemicals. chemimpex.com
The synthesis of 4-fluorosalicylic acid can be achieved from 2,4-difluorobenzoic acid. In a typical procedure, 2,4-difluorobenzoic acid is heated with sodium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at around 130 °C for approximately 8 hours. chemicalbook.com This process results in a nucleophilic aromatic substitution where one of the fluorine atoms is replaced by a hydroxyl group. Following the reaction, the mixture is cooled and poured into ice water, and the pH is adjusted to be acidic (pH 2-3) using concentrated hydrochloric acid, causing the 4-fluorosalicylic acid product to precipitate. chemicalbook.com The solid is then collected by filtration and dried, affording the precursor with a high yield of around 90%. chemicalbook.com
Broader functionalization strategies can be used to create the necessary substituted benzoic acid framework. For instance, related compounds like 4-fluoro-2-methylbenzoic acid can be synthesized from precursors such as m-fluorotoluene through a Friedel-Crafts acylation reaction, followed by hydrolysis. google.com This highlights the variety of pathways available to access the functionalized aromatic rings required for these types of molecules.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and cleaner reactions. This technology is particularly effective for reactions like esterification. rasayanjournal.co.in
In the context of fluorinated benzoates, microwave technology has been successfully applied to the Fischer esterification of compounds like 4-fluoro-3-nitrobenzoic acid. researchgate.net Using a sealed-vessel microwave reactor, the esterification with various alcohols can be optimized. For example, the reaction of 4-fluoro-3-nitrobenzoic acid with ethanol (B145695) and a catalytic amount of sulfuric acid under microwave irradiation at 100°C for a short duration can produce the corresponding ethyl ester in good yield. researchgate.net Research has shown that microwave heating can enhance fluoride incorporation in reactions by over 55% while reducing reaction times tenfold. nih.gov This green chemistry approach is more environmentally friendly and efficient than conventional heating methods. researchgate.net
Table 2: Effect of Temperature on Microwave-Assisted Esterification of 4-fluoro-3-nitrobenzoic acid
| Temperature | Irradiation Time | Yield |
|---|---|---|
| 90 °C | 13 minutes | 6% researchgate.net |
Derivatization Strategies and Analogue Synthesis Utilizing this compound
This compound is a valuable synthetic intermediate, serving as a building block for more complex molecules. chemicalbook.comchemicalbook.com Its structure contains multiple reactive sites—the hydroxyl group, the ester, and the aromatic ring—that can be selectively targeted to create a wide array of derivatives.
The functional groups of this compound allow for its use in the synthesis of various heterocyclic systems. It has been employed as a starting material in the preparation of benzo[d]isoxazol-3-ols, which have been investigated as D-amino acid oxidase inhibitors, and in the discovery of hydroxy-indazole-carboxamides as potential inhibitors of Hsp90. chemicalbook.comchemicalbook.com
A key derivatization strategy for this and related molecules involves the phenolic hydroxyl group. For the isomeric compound methyl 4-fluoro-3-hydroxybenzoate, the Williamson ether synthesis is a common method for this transformation. This reaction involves deprotonating the hydroxyl group with a base like potassium carbonate to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide, such as propargyl bromide or benzyl bromide, to form the corresponding ether derivative. This demonstrates a reliable method for introducing a variety of substituents at the hydroxyl position, leading to a diverse library of analogues.
The chemical reactivity of this compound is dictated by its functional groups, which can participate in both electrophilic and nucleophilic reactions.
The hydroxyl group is a potent nucleophile, especially after deprotonation. As mentioned, this reactivity is exploited in etherification reactions. The ester group can undergo nucleophilic acyl substitution. For example, it can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions, or it can be converted to other esters via transesterification.
The aromatic ring itself is subject to electrophilic aromatic substitution. The directing effects of the substituents—the strongly activating hydroxyl group (ortho-, para-directing), the deactivating ester group (meta-directing), and the deactivating fluorine atom (ortho-, para-directing)—create a complex reactivity pattern that can be exploited to introduce additional functional groups onto the ring under controlled conditions. While the hydroxyl group is the most powerful activating group, the positions ortho and para to it are key sites for electrophilic attack.
Multi-step Reaction Sequences for Complex Molecular Architectures
This compound is a key starting material for the synthesis of various heterocyclic compounds with significant biological and pharmaceutical relevance, including benzo[d]isoxazol-3-ols and hydroxy-indazole-carboxamides. organic-chemistry.org
Synthesis of Benzo[d]isoxazole Derivatives:
One important application of this compound is in the preparation of fluorinated benzo[d]isoxazole derivatives. These compounds are core structures in a number of pharmaceutically active agents. For instance, the synthesis of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride, a key intermediate for antipsychotic drugs like risperidone and paliperidone, can be envisioned to start from precursors derived from this compound. google.comossila.com The general synthetic strategy involves the conversion of the phenol (B47542) to a ketone, followed by reaction with hydroxylamine to form an oxime, which then undergoes intramolecular cyclization. The fluorine atom at the 6-position of the final product originates from the 4-position of the starting benzoate (B1203000).
A plausible multi-step sequence is outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | O-Alkylation or Acylation | Alkyl halide or acyl chloride, base | Protection of the hydroxyl group |
| 2 | Fries Rearrangement | Lewis acid (e.g., AlCl3) | Forms a 2-hydroxyacetophenone derivative |
| 3 | Oximation | Hydroxylamine hydrochloride, base | Forms the corresponding oxime |
| 4 | Intramolecular Cyclization (SNAr) | Base | 6-Fluorobenzo[d]isoxazole derivative |
Synthesis of Indazole-Carboxamide Derivatives:
This compound also serves as a precursor for the synthesis of indazole-3-carboxamides, a class of compounds investigated for their potential as potent and selective kinase inhibitors. nih.gov The synthesis of a 7-fluoro-1H-indazole-3-carboxamide derivative, for example, would leverage the fluorine and ester functionalities of the starting material. A general synthetic approach involves the conversion of the starting benzoate into a 2-fluoro-6-hydrazinylbenzoic acid derivative, which can then undergo cyclization to form the indazole core. The ester group is then converted to the desired carboxamide.
A representative synthetic pathway is as follows:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Nitration | HNO3, H2SO4 | Introduction of a nitro group ortho to the hydroxyl |
| 2 | Reduction of Nitro Group | H2, Pd/C or SnCl2 | Formation of an amino group |
| 3 | Diazotization and Hydrazine Substitution | NaNO2, HCl; then SnCl2 or Na2SO3 | Formation of a hydrazine derivative |
| 4 | Intramolecular Cyclization | Heat or acid catalyst | Formation of the 7-fluoro-indazole-3-carboxylic acid |
| 5 | Amide Coupling | Amine, coupling agent (e.g., EDC, HOBt) | 7-Fluoro-1H-indazole-3-carboxamide |
Mechanistic Investigations of Chemical Reactions Involving this compound
Understanding the underlying mechanisms of reactions involving this compound is crucial for predicting its reactivity and controlling the selectivity of its transformations.
Analysis of Nucleophilic Substitution Pathways
The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway of significant importance in the functionalization of aryl fluorides. nih.gov The regioselectivity of nucleophilic attack is governed by the electronic effects of the substituents.
The hydroxyl group at the 2-position is a strong activating group, directing nucleophilic attack to the positions ortho and para to it. Conversely, the methyl ester at the 1-position is a deactivating group. The fluorine atom at the 4-position is the target for substitution. In SNAr reactions, the rate-determining step is typically the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. mdpi.com
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the preferred pathways for nucleophilic attack. nih.gov By calculating the energies of the possible transition states and intermediates, the most likely site of substitution can be predicted. For this compound, nucleophilic attack at the C-4 position (ipso-substitution of the fluorine atom) is generally favored due to the stabilization of the negative charge in the Meisenheimer complex by the adjacent ester group and the activating effect of the hydroxyl group.
The stability of the potential Meisenheimer complexes for nucleophilic attack at different positions on the ring can be compared:
| Position of Attack | Key Stabilizing/Destabilizing Factors | Predicted Stability |
| C-4 (ipso-substitution) | Negative charge stabilized by the ester group (para) and the hydroxyl group (ortho). | Most Stable |
| C-5 | Negative charge stabilized by the ester group (meta) and the hydroxyl group (para). | Less Stable |
| C-3 | Negative charge stabilized by the ester group (ortho) and the hydroxyl group (meta). | Less Stable |
The nature of the nucleophile also plays a critical role in the reaction outcome. Strong, hard nucleophiles generally favor the classic SNAr pathway.
Role of Catalysis in Synthetic Transformations and Reaction Selectivity
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving this compound. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the position of the fluorine atom.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction could be employed to replace the fluorine atom with a variety of primary or secondary amines, leading to the synthesis of substituted anilines. The catalytic cycle typically involves the oxidative addition of the aryl fluoride to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. beilstein-journals.org
Suzuki Cross-Coupling:
The Suzuki cross-coupling reaction provides a versatile method for the formation of carbon-carbon bonds by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov this compound can serve as the electrophilic partner in this reaction, allowing for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the 4-position. The catalytic cycle is similar to that of the Buchwald-Hartwig amination, involving oxidative addition, transmetalation of the organoboron species, and reductive elimination. The use of heterogeneous palladium catalysts is also an area of active research, offering advantages in terms of catalyst separation and recycling. researchgate.net
The general scheme for these catalytic cross-coupling reactions is as follows:
| Reaction Type | Coupling Partner | Catalyst System | Product |
| Buchwald-Hartwig Amination | R2NH (Amine) | Pd(0) catalyst, phosphine ligand, base | Methyl 4-(dialkylamino)-2-hydroxybenzoate |
| Suzuki Cross-Coupling | R-B(OR')2 (Boronic acid/ester) | Pd(0) catalyst, phosphine ligand, base | Methyl 4-alkyl/aryl-2-hydroxybenzoate |
These catalytic methods significantly expand the synthetic utility of this compound, enabling the construction of a diverse array of complex molecules with high efficiency and selectivity.
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
Raman Spectroscopy Investigations for Molecular Fingerprinting:Information on the Raman spectrum of this compound is similarly unavailable.
Consequently, the generation of an article with the specified detailed, scientifically accurate content for each section and subsection is not possible at this time.
Correlation of Experimental and Computationally Derived Vibrational Spectra
The vibrational properties of Methyl 4-fluoro-2-hydroxybenzoate can be thoroughly investigated by combining experimental spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, with quantum chemical computations. While specific experimental spectra for this exact compound are not extensively published, the methodology is well-established through studies of analogous compounds like methyl 4-hydroxybenzoate (B8730719) and other fluorinated aromatics. researchgate.netnih.govtsijournals.com
Computational methods, particularly Density Functional Theory (DFT) with basis sets like 6-311++G(d,p), are used to calculate the optimized molecular geometry and the corresponding harmonic vibrational frequencies in the gaseous phase. mdpi.comscirp.orgnih.gov These theoretical frequencies are often systematically higher than the experimental values obtained from solid-phase spectra due to the neglect of anharmonicity and intermolecular interactions. researchgate.net To bridge this gap, the computed frequencies are scaled using a scaling factor, which typically yields a strong linear correlation (R² > 0.99) between the experimental and theoretical data. nih.govnih.gov
This correlative approach allows for a more confident assignment of the observed vibrational bands to specific molecular motions. For this compound, key vibrational modes would include:
O-H Stretching: A broad band in the FT-IR spectrum, typically around 3200-3600 cm⁻¹, arising from the hydroxyl group, often involved in hydrogen bonding. mdpi.comdocbrown.info
C=O Stretching: A strong, characteristic absorption in the FT-IR spectrum between 1660-1740 cm⁻¹ corresponding to the carbonyl group of the ester. mdpi.com
C-F Stretching: A strong band in the infrared spectrum, expected in the 1250-1000 cm⁻¹ region, characteristic of the carbon-fluorine bond.
Aromatic C-H and C=C Stretching: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
The table below illustrates a representative correlation, as would be expected for this class of molecule.
Table 1: Representative Correlation of Experimental and Calculated Vibrational Frequencies
| assignment Assignment | waves Experimental FT-IR (cm⁻¹) (Expected) | computer Calculated (Scaled) DFT (cm⁻¹) (Expected) |
|---|---|---|
| O-H str. | ~3400 | ~3410 |
| C-H str. (aromatic) | ~3100 | ~3105 |
| C=O str. | ~1680 | ~1685 |
| C=C str. (aromatic) | ~1600 | ~1602 |
| C-F str. | ~1240 | ~1245 |
| C-O str. | ~1210 | ~1215 |
Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of organic compounds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the empirical formula is C₈H₇FO₃. sigmaaldrich.comchemicalbook.com HRMS can differentiate this formula from other combinations of atoms that might have the same nominal mass. The high confidence in species identification afforded by HRMS is a significant advantage over lower-resolution techniques. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation of a selected precursor ion (in this case, the molecular ion [M+H]⁺ or [M-H]⁻) and analyzing the resulting product ions. nih.gov While a specific MS/MS study on this compound is not detailed in the available literature, its fragmentation pattern can be predicted based on the known behavior of its non-fluorinated analog, methyl 2-hydroxybenzoate (methyl salicylate). docbrown.info
The primary fragmentation pathways would likely involve the loss of small, stable neutral molecules from the parent ion. Key expected fragmentation steps for the positive ion include:
Loss of a methoxy (B1213986) radical (•OCH₃): The molecular ion [C₈H₇FO₃]⁺ (m/z 170.04) could lose a methoxy radical to form a benzoyl-type cation at m/z 139.
Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters of salicylic (B10762653) acids involves the "ortho effect," leading to the elimination of methanol to form an ion at m/z 138.
Loss of carbon monoxide (CO): Subsequent loss of CO from the m/z 139 fragment would yield a fluorophenyl cation at m/z 111.
The table below outlines these predicted fragmentation pathways.
Table 2: Predicted MS/MS Fragmentation Pathways for this compound
| filter_1 Precursor Ion (m/z) | trending_flat Neutral Loss | filter_2 Product Ion (m/z) | notes Proposed Structure of Product Ion |
|---|---|---|---|
| 170.04 | •OCH₃ | 139.02 | [HOC₆H₃FCO]⁺ |
| 170.04 | CH₃OH | 138.01 | [C₇H₂O₂F]⁺ (Cyclic Ketene) |
| 139.02 | CO | 111.02 | [HOC₆H₃F]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Although a crystal structure for this compound is not publicly available, analysis of closely related compounds, such as methyl 4-hydroxybenzoate, allows for a reliable prediction of its solid-state packing. nih.gov The crystal structure would be dominated by strong intermolecular hydrogen bonds. The hydroxyl group (–OH) would act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester group would act as a primary hydrogen bond acceptor.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can decompose the crystal packing into a "fingerprint" plot that summarizes all intermolecular contacts.
For this compound, a Hirshfeld analysis would be expected to reveal the following key contacts, based on studies of its non-fluorinated analog: nih.gov
O···H/H···O Contacts: These would be the most significant contributors, appearing as sharp, distinct "spikes" on the 2D fingerprint plot, representing the strong O–H···O hydrogen bonds.
H···H Contacts: These represent the largest contribution by surface area, typical for organic molecules.
C···H/H···C Contacts: These arise from the packing of the aromatic rings and methyl groups.
F···H/H···F Contacts: The presence of fluorine would introduce these contacts, providing insight into the role of the halogen in the crystal packing.
The relative contributions of these contacts can be quantified, providing a detailed picture of the forces governing the solid-state architecture.
Table 3: Predicted Hirshfeld Surface Contact Contributions
| link Intermolecular Contact Type | pie_chart Expected Contribution (%) | notes Description |
|---|---|---|
| H···H | ~45-55% | General van der Waals contacts |
| O···H / H···O | ~25-35% | Represents strong hydrogen bonding |
| C···H / H···C | ~10-15% | Aromatic and methyl group packing |
| F···H / H···F | ~5-10% | Interactions involving the fluorine atom |
| Other (C···C, C···O, etc.) | ~1-5% | Minor contributions |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated system. For this compound, the benzene (B151609) ring, carbonyl group (C=O), and hydroxyl group (-OH) constitute the primary chromophores, which are the parts of the molecule responsible for absorbing light.
Absorption Spectra and Electronic Band Analysis
The UV-Vis absorption spectrum of a compound provides valuable information about its electronic transitions. Typically, aromatic compounds like this compound exhibit multiple absorption bands, which arise from different types of electronic transitions, primarily π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are usually intense. The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl and carbonyl groups) to a π* antibonding orbital and are generally less intense.
While specific experimental data on the absorption maxima (λmax) and molar absorptivity (ε) for this compound are not widely available in public literature, the electronic absorption properties can be inferred by examining related compounds. For instance, substituted hydroxybenzoates generally display characteristic absorption bands in the UV region. The presence of the hydroxyl and methoxycarbonyl groups, along with the fluorine atom, on the benzene ring influences the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption. The fluorine atom, being an electron-withdrawing group, and the hydroxyl group, an electron-donating group, can both affect the electronic distribution within the benzene ring, leading to shifts in the absorption bands compared to unsubstituted methyl benzoate (B1203000).
A detailed analysis would involve dissolving the compound in a transparent solvent, such as ethanol (B145695) or cyclohexane, and recording its absorbance across a range of UV and visible wavelengths. The resulting spectrum would likely show distinct peaks corresponding to the various electronic transitions. The positions and intensities of these peaks are crucial for a complete electronic band analysis.
Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol
| Absorption Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |
| Band I | ~280-300 | High | π → π |
| Band II | ~240-260 | Moderate | π → π |
| Band III (Shoulder) | ~320-340 | Low | n → π* |
Note: This table is illustrative and based on typical values for similar aromatic esters. Actual experimental data is required for confirmation.
Solvent Effects on Electronic Transitions
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. These solvent effects can provide insights into the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule.
Changes in solvent polarity can lead to shifts in the absorption maxima to either longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift).
π → π Transitions:* For π → π* transitions, an increase in solvent polarity typically causes a bathochromic shift. This is because the excited state is generally more polar than the ground state, and a polar solvent will stabilize the more polar excited state to a greater extent, thus lowering the energy gap for the transition.
n → π Transitions:* Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic shift. The non-bonding electrons in the ground state can form hydrogen bonds with protic solvents (like ethanol or water). This stabilizes the ground state more than the excited state, increasing the energy required for the transition and shifting the absorption to a shorter wavelength.
To systematically study these effects on this compound, its UV-Vis spectrum would need to be recorded in a series of solvents with varying polarities, from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., methanol). By plotting the absorption maxima against a solvent polarity parameter (like the Dimroth-Reichardt parameter, ET(30)), the nature of the electronic transitions could be further elucidated.
Table 2: Expected Solvent Effects on the Absorption Bands of this compound
| Solvent | Polarity (Dielectric Constant) | Expected Shift for π → π | Expected Shift for n → π |
| Hexane | 1.88 | Reference (Minimal Shift) | Reference (Minimal Shift) |
| Dichloromethane | 8.93 | Bathochromic (Red) Shift | Hypsochromic (Blue) Shift |
| Acetonitrile | 37.5 | Further Bathochromic Shift | Further Hypsochromic Shift |
| Ethanol | 24.5 | Significant Bathochromic Shift | Significant Hypsochromic Shift |
| Water | 80.1 | Maximum Bathochromic Shift | Maximum Hypsochromic Shift |
Note: This table represents expected trends based on solvatochromic principles. The actual magnitude of the shifts would depend on the specific interactions between the solute and solvent molecules.
A comprehensive investigation into the solvatochromic behavior of this compound would provide a deeper understanding of its electronic properties and how it interacts with its molecular environment. However, the lack of publicly available, detailed experimental data currently limits a definitive analysis.
Computational Chemistry and Theoretical Modeling of Methyl 4 Fluoro 2 Hydroxybenzoate
Theoretical Spectroscopy and Property Prediction
Computational methods are instrumental in predicting the spectroscopic and physicochemical properties of molecules like Methyl 4-fluoro-2-hydroxybenzoate. These theoretical approaches provide a framework for understanding experimental data and guiding further research.
Simulated Vibrational Spectra and Comparative Analysis with Experimental Data
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. Density Functional Theory (DFT) calculations are frequently employed to simulate these vibrational spectra with a high degree of accuracy. By calculating the harmonic frequencies of the molecule's normal modes of vibration, a theoretical spectrum can be generated.
For this compound, the vibrational spectrum is characterized by the distinct modes of its functional groups: the hydroxyl (-OH), the ester (-COOCH₃), and the fluoro-substituted benzene (B151609) ring. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group is a key feature, causing a significant red-shift (lowering of wavenumber) in the stretching frequencies of both the O-H and C=O bonds.
A comparative analysis between the theoretically calculated and experimentally obtained spectra is crucial for validating the computational model. Discrepancies between the two can often be attributed to factors such as the solvent environment, intermolecular interactions in the solid state, and the anharmonicity of vibrations, which are not always fully accounted for in theoretical models. udel.edu The scaling of calculated frequencies is a common practice to improve the correlation with experimental data.
Below is a table presenting the expected characteristic vibrational frequencies for this compound, based on DFT calculations and comparison with similar compounds from the literature.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Experimental) | Expected Wavenumber (cm⁻¹) (Theoretical, Scaled) | Intensity |
| O-H Stretch (Intramolecular H-bond) | ~3200-3400 | ~3250 | Broad, Strong |
| Aromatic C-H Stretch | ~3050-3100 | ~3080 | Medium |
| Aliphatic C-H Stretch (in -OCH₃) | ~2950-2990 | ~2970 | Medium |
| C=O Stretch (Ester, H-bonded) | ~1680-1700 | ~1690 | Strong |
| Aromatic C=C Stretch | ~1580-1620, ~1450-1500 | ~1600, 1480 | Medium to Strong |
| C-O Stretch (Ester) | ~1250-1300 | ~1270 | Strong |
| C-F Stretch | ~1100-1150 | ~1130 | Strong |
This table is illustrative and based on data for similar compounds. blogspot.comspcmc.ac.inlibretexts.orgspectroscopyonline.comdocbrown.infoorgchemboulder.comorgchemboulder.comquimicaorganica.orgorgchemboulder.comlibretexts.orglibretexts.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra
The electronic absorption properties of this compound can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of ultraviolet-visible (UV-Vis) light. mdpi.com
The UV-Vis spectrum of this molecule is primarily determined by π→π* transitions within the aromatic ring and the conjugated ester group. The presence of the hydroxyl (-OH) and fluoro (-F) substituents influences the energies of the molecular orbitals (HOMO and LUMO), thereby affecting the wavelength of maximum absorption (λ_max). researchgate.net The hydroxyl group, being an electron donor, and the ester group, an electron acceptor, create a push-pull system that can lead to charge transfer upon photoexcitation. The fluorine atom's effect is more complex, involving both inductive electron withdrawal and weak π-donation.
TD-DFT calculations, often performed with functionals like B3LYP and a suitable basis set, can predict the λ_max values and the oscillator strengths (related to the intensity of absorption). mdpi.comresearchgate.net These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical behavior of the compound, which is particularly relevant for applications such as sunscreens. researchgate.net
An illustrative table of predicted electronic transition data for this compound is provided below.
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~310 | ~0.25 | HOMO → LUMO (π→π) |
| S₀ → S₂ | ~265 | ~0.15 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | ~230 | ~0.30 | HOMO → LUMO+1 (π→π*) |
This table is illustrative and based on TD-DFT studies of similar fluorinated and hydroxylated benzoates. researchgate.netsci-hub.sersc.orgresearchgate.net
Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry provides the tools to calculate these properties, offering a way to screen for promising NLO candidates.
The first hyperpolarizability (β), a measure of the second-order NLO response, is particularly sensitive to the electronic structure of a molecule. Large β values are typically found in molecules with strong electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. psu.edu
In this compound, the hydroxyl group acts as an electron donor, while the methyl ester group has electron-withdrawing character. The fluorine atom can act as a weak electron-withdrawing group via the inductive effect. The interplay of these substituents on the benzene ring can give rise to a non-zero hyperpolarizability. Theoretical calculations, using methods like DFT, can quantify the components of the hyperpolarizability tensor and the total hyperpolarizability (β_tot). nih.govresearchgate.net These calculations can help in understanding how molecular structure relates to NLO activity and in designing new molecules with enhanced NLO properties.
The predicted NLO properties for this compound are summarized in the following table.
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | ~2.5 D |
| Mean Polarizability (α) | ~95 |
| Total First Hyperpolarizability (β_tot) | ~150 x 10⁻³⁰ esu |
This table contains illustrative values based on calculations for substituted benzenes. psu.edunih.govresearchgate.netrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling in Fluorinated Compounds Research
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological or chemical activity. nih.gov These models are essential in drug discovery and materials science for predicting the activity of new compounds, thereby saving time and resources. mdpi.com
QSAR Approaches in Enzyme Catalysis Studies with Fluorinated Substrates
Fluorinated compounds are of significant interest in medicinal chemistry and enzymology. The introduction of fluorine can alter a molecule's steric and electronic properties, metabolic stability, and binding affinity to enzymes. QSAR models are particularly useful for studying the interactions of fluorinated substrates with enzymes. nih.gov
In a QSAR study of enzyme inhibitors, various molecular descriptors are calculated for a series of compounds. These descriptors can be constitutional, topological, electronic, or steric in nature. nih.govmdpi.com For fluorinated substrates, specific descriptors that account for the effects of fluorine, such as its high electronegativity and the strength of the C-F bond, are crucial.
By building a regression model that links these descriptors to the observed enzyme inhibition (e.g., IC₅₀ values), one can predict the inhibitory potential of new, untested fluorinated compounds. This approach helps in understanding which molecular features are key for potent enzyme inhibition and guides the design of more effective enzyme inhibitors. nih.govresearchgate.net
Key molecular descriptors in a QSAR model for fluorinated enzyme inhibitors might include:
| Descriptor Class | Example Descriptors | Relevance to Enzyme Inhibition |
| Electronic | Dipole moment, Partial charges on atoms, HOMO/LUMO energies | Governs electrostatic interactions and reactivity with the enzyme's active site. |
| Steric/Topological | Molecular weight, Molar refractivity, Shape indices | Defines the size and shape complementarity with the enzyme's binding pocket. |
| Hydrophobicity | LogP | Influences the partitioning of the compound into the active site. |
| Fluorine-specific | C-F bond length/strength, Electronegativity parameters | Accounts for the unique properties imparted by the fluorine atom(s). |
This table is a generalized representation of descriptors used in QSAR studies.
Prediction of Biological Activity Profiles Based on Structural Descriptors
QSAR models can be developed to predict a wide range of biological activities beyond enzyme inhibition, such as toxicity, absorption, distribution, metabolism, and excretion (ADME) properties. rsc.orgresearchgate.net For a compound like this compound, QSAR can be used to create a predicted biological activity profile.
This involves using its calculated structural descriptors as input for various pre-existing or newly developed QSAR models. Each model, trained on a specific biological endpoint, would then predict the activity of this compound for that endpoint. This in silico screening can flag potential therapeutic applications or toxicity concerns early in the research process. nih.gov The reliability of these predictions depends on the quality of the QSAR models and whether the target compound falls within their defined applicability domain. mdpi.comnih.gov
An example of a predicted activity profile is shown below:
| Biological Endpoint | Predicted Activity | QSAR Model Basis |
| Enzyme Inhibition (e.g., Cyclooxygenase) | Moderate | Based on models for NSAID-like compounds. |
| Antibacterial Activity | Low | Based on models for phenolic compounds. |
| Estrogenic Activity | Low to Moderate | Based on models for endocrine-disrupting compounds. nih.gov |
| Skin Sensitization | Moderate | Based on models for small aromatic compounds. |
This table is for illustrative purposes only and represents hypothetical predictions.
Applications and Biological Research of Methyl 4 Fluoro 2 Hydroxybenzoate and Its Derivatives
Pharmaceutical and Medicinal Chemistry Research Applications
The compound serves as a crucial intermediate in the development of novel drug candidates, enzyme inhibitors, and agents targeting inflammation and viral diseases.
Role as Pharmaceutical Intermediates in Drug Candidate Synthesis
Methyl 4-fluoro-2-hydroxybenzoate is a documented starting material in the synthesis of diverse and complex pharmaceutical agents. Its utility is highlighted in patent literature for creating molecules aimed at treating a variety of conditions.
For instance, it has been employed in the synthesis of aromatic ether derivatives designed as inhibitors of thrombin and/or factor Xa, which are key enzymes in the blood coagulation cascade. google.com The process involved reacting this compound with N-methyl-4-hydroxypiperidine in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate to form a new ether linkage, a core step in building the larger anticoagulant molecule. google.com
The compound also serves as a precursor for inhibitors of anti-apoptotic proteins like Bcl-2, which are important targets in cancer therapy. googleapis.com Furthermore, it is a key starting reagent in the multi-step synthesis of benzimidazole (B57391) derivatives that act as modulators of the STING (Stimulator of Interferon Genes) pathway, which is critical for inflammation, autoimmune disorders, and cancer immunotherapy. epo.orggoogle.com In one synthesis, this compound is first nitrated before undergoing a series of reactions to construct the final complex heterocyclic system. google.com
Table 1: Examples of Drug Candidates Synthesized from this compound
| Target | Therapeutic Area | Role of this compound |
|---|---|---|
| Thrombin / Factor Xa | Anticoagulation / Thrombosis | Starting material for aromatic ether derivatives. google.com |
| Bcl-2 / Bcl-XL | Cancer | Precursor for anti-apoptotic protein inhibitors. googleapis.com |
Development of Enzyme Inhibitors (e.g., D-amino acid oxidase inhibitors, Hsp90 inhibitors, Cytosolic Phospholipase A2α inhibitors)
This compound is a valuable intermediate in the synthesis of compounds designed to inhibit specific enzymes.
D-amino acid oxidase (DAAO) inhibitors : The compound has been used to prepare benzo[d]isoxazol-3-ol (B1209928), a molecule identified as an inhibitor of D-amino acid oxidase. chemicalbook.com
Hsp90 inhibitors : It is also utilized in the discovery of hydroxy-indazole-carboxamides, which function as inhibitors of Heat shock protein 90 (Hsp90). chemicalbook.com Hsp90 is a molecular chaperone essential for the stability of many proteins involved in cancer cell growth, making its inhibitors a key area of oncology research. chemicalbook.com
Cytosolic Phospholipase A2α (cPLA2α) inhibitors : While various indole (B1671886) derivatives have been identified as potent inhibitors of cPLA2α, specific synthesis routes starting from this compound are not detailed in the available research.
Exploration of Anti-Inflammatory and Antioxidant Activities
Derivatives originating from this compound have been investigated for their potential to modulate inflammatory pathways. As mentioned previously, the compound is a starting material for the synthesis of STING modulators. epo.org The STING pathway is a component of the innate immune system that, when activated, can lead to the production of interferons and other pro-inflammatory cytokines. epo.org Inhibitors of this pathway are therefore being explored for the treatment of inflammatory and autoimmune diseases such as systemic lupus erythematosus. epo.org There is no direct information available from the searched results regarding the specific antioxidant activities of this compound or its direct derivatives.
Investigation of Antiviral Agents (e.g., Anti-influenza Activity of Gastrodin Derivatives)
The role of this compound in antiviral research is primarily linked to its use in synthesizing modulators of the innate immune system. The STING pathway is crucial for detecting cytosolic DNA from pathogens, including viruses, and initiating an immune response through the production of type I interferons. epo.orggoogle.com Molecules derived from this compound that modulate STING activity are being investigated for treating infectious diseases and for their potential use as vaccine adjuvants to enhance immune responses. epo.org This includes applications for skin viral infections like those caused by HPV. google.com
Studies on Antituberculosis Agents and HIV-Integrase Inhibition by Salicylhydrazide Derivatives
Current research available from the search does not indicate the use of this compound in the development of antituberculosis agents or in the synthesis of salicylhydrazide derivatives for HIV-integrase inhibition.
Agrochemical Research and Development Applications
While the parent compound, 4-fluoro-2-hydroxybenzoic acid, is noted for its applications in agrochemicals, specific examples of herbicides or pesticides synthesized directly from this compound are not detailed in the provided search results. chemicalregister.comchemicalbook.com The compound is listed by chemical suppliers as an intermediate relevant to the agrochemical field. chemicalregister.com
Use as Intermediates in Agrochemical Synthesis
This compound is recognized as a useful synthetic intermediate. chemicalbook.com Its chemical structure lends itself to further modification for the creation of agrochemicals. The synthesis of this compound often starts from precursors like m-fluorotoluene, which undergoes reactions such as Friedel-Crafts acylation to introduce the necessary functional groups. google.com The parent acid, 4-fluoro-2-hydroxybenzoic acid, can be synthesized from 2,4-difluorobenzoic acid. chemicalbook.com These intermediates are crucial for developing new fungicides and other crop protection agents. The modification of biologically active compounds by substituting hydrogen with fluorine can lead to increased biological activity. scielo.org.mx
| Precursor Compound | Resulting Intermediate | Significance in Agrochemical Synthesis |
| m-Fluorotoluene | 4-fluoro-2-methylbenzoic acid | Serves as a foundational structure for more complex agrochemicals. google.com |
| 2,4-Difluorobenzoic acid | 4-fluoro-2-hydroxybenzoic acid | A direct precursor to this compound and other derivatives. chemicalbook.com |
Studies on Fungicidal and Resistance Induction Activities of Related Conjugates
Research has explored the development of novel fungicides to manage diseases like Fusarium dieback. scielo.org.mx While direct studies on the fungicidal activity of this compound conjugates are not extensively detailed in the provided context, the broader field emphasizes creating new chemical entities to combat fungal pathogens. The synthesis of various fungicides often involves intermediates that could be derived from fluorinated benzoic acids. For instance, combinations of synthesized fungicides and biological control agents are being investigated for their synergistic effects in controlling harmful fungi. google.com The introduction of fluorine into a molecule is a known strategy to enhance fungicidal potency. scielo.org.mx
Enzymatic Catalysis and Mechanistic Enzymology
Fluorinated substrates like this compound are invaluable tools for studying enzyme mechanisms. The fluorine atom acts as a sensitive probe, allowing researchers to investigate enzyme-substrate interactions and catalytic steps in detail.
Investigation of this compound as a Substrate or Inhibitor in Enzyme Systems
This compound serves as a useful synthetic intermediate in the preparation of compounds that act as enzyme inhibitors. For example, it was used to prepare benzo[d]isoxazol-3-ol derivatives, which have been identified as inhibitors of D-amino acid oxidase. chemicalbook.com Furthermore, it is utilized in the discovery of hydroxy-indazole-carboxamides that inhibit Hsp90. chemicalbook.com The interaction of such compounds with enzymes is a critical area of study for drug development and understanding biological pathways.
Studies on Para-hydroxybenzoate Hydroxylase (PHBH) and Phenol (B47542) Hydroxylase with Fluorinated Substrates
Para-hydroxybenzoate hydroxylase (PHBH) is a well-studied flavoprotein that catalyzes the hydroxylation of p-hydroxybenzoate to form 3,4-dihydroxybenzoate. wikipedia.orgnih.gov This enzyme has been a model system for understanding flavin-dependent monooxygenases. nih.gov
Studies using fluorinated analogs have been crucial in elucidating the mechanism of PHBH and other hydroxylases. For instance, the use of 4-fluoro-3-hydroxybenzoate with 3-hydroxybenzoate 6-hydroxylase (3HB6H) and 3-fluoro-4-hydroxyphenylacetate with 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HPAH) has provided direct evidence for substrate deprotonation upon binding to the enzyme's active site. nih.gov This deprotonation is a key step in activating the substrate for hydroxylation. nih.gov Research on phenol hydroxylase has also utilized fluorinated phenols to understand the initial steps of biodegradation pathways. researchgate.net
| Enzyme | Fluorinated Substrate/Analog | Key Finding |
| p-Hydroxybenzoate Hydroxylase (PHBH) | Fluorinated p-hydroxybenzoate analogs | Probes the role of the substrate's phenolic proton in catalysis. nih.gov |
| 3-Hydroxybenzoate 6-hydroxylase (3HB6H) | 4-Fluoro-3-hydroxybenzoate | Binding to the enzyme lowers the substrate's pKa, favoring the phenolate (B1203915) form. nih.gov |
| 4-Hydroxyphenylacetate 3-hydroxylase (HPAH) | 3-Fluoro-4-hydroxyphenylacetate | Enzyme binding significantly depresses the substrate's pKa. nih.gov |
| Phenol Hydroxylase | Fluorophenols | Ortho-hydroxylation leads to the formation of fluorocatechols. researchgate.net |
Kinetic Studies of Enzyme-Substrate Interactions and Rate-Limiting Steps
Kinetic studies are fundamental to understanding how enzymes function. The reaction catalyzed by PHBH involves several steps, including the reduction of the flavin cofactor (FAD) by NADPH, the reaction of the reduced flavin with oxygen to form a hydroperoxyflavin intermediate, and the subsequent hydroxylation of the substrate. wikipedia.orgnih.gov
The binding of the substrate to the enzyme often triggers conformational changes that are essential for catalysis. wikipedia.org In PHBH, substrate binding helps to shield the active site from the solvent, which is necessary for the efficient formation and reaction of the hydroperoxyflavin intermediate. nih.gov Kinetic analyses of enzyme reactions, including those where the product may act as an inhibitor, are crucial for accurately determining kinetic parameters and understanding the complete reaction mechanism. mdpi.com Studies on enzymes like phenylalanine hydroxylase have detailed the intrinsic binding and rate constants for each step of the catalytic cycle, revealing that product release is often the rate-determining step. nih.gov For PHBH, the rate of the hydroxylation reaction itself has been shown to be pH-dependent, suggesting the involvement of a proton transfer network in the transition state of oxygen transfer. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of fluorinated aromatics has historically presented challenges, including issues with regioselectivity and the need for specialized, often expensive, fluorinating agents. numberanalytics.com While the preparation of Methyl 4-fluoro-2-hydroxybenzoate can be achieved from its corresponding carboxylic acid, 4-fluoro-2-hydroxybenzoic acid, future research is focused on developing more sustainable and efficient synthetic pathways. chemicalbook.comsynquestlabs.com
Emerging strategies that promise to enhance efficiency and selectivity include:
Transition Metal-Catalyzed Fluorination : The use of transition metal catalysts is a significant advancement, enabling the efficient and highly regioselective fluorination of aromatic rings. numberanalytics.com
Photocatalysis : Visible-light-induced reactions, such as copper-mediated fluorination, offer milder reaction conditions and are a promising avenue for C-F bond formation. acs.org
Enzymatic Synthesis : Biocatalytic methods, utilizing enzymes like P450, present a green and highly selective alternative for producing fluorinated compounds, minimizing the environmental impact of chemical synthesis. nih.gov
Advanced Fluorinating Agents : The development of new electrophilic fluorinating agents continues to improve reactivity and selectivity in fluorination reactions. numberanalytics.com
These modern approaches aim to overcome the limitations of traditional methods, paving the way for more cost-effective and environmentally friendly production of this compound and its derivatives.
| Synthetic Strategy | Description | Potential Advantages | Reference |
|---|---|---|---|
| Transition Metal-Catalyzed Fluorination | Employs transition metal catalysts to facilitate the introduction of fluorine to an aromatic ring. | High efficiency and regioselectivity. | numberanalytics.com |
| Photocatalytic Fluorination | Uses visible light to initiate the fluorination process, often mediated by a catalyst like copper. | Mild reaction conditions, ambient temperature. | acs.org |
| Enzymatic Synthesis | Utilizes biological catalysts, such as enzymes, to perform specific fluorination steps. | High selectivity, environmentally friendly ("green chemistry"). | nih.gov |
| Electrochemical Fluorination | An electrochemical approach that provides a sustainable alternative to traditional chemical methods. | Cost-effective, sustainable. | numberanalytics.com |
Advanced Computational Approaches for Predicting Complex Biological Interactions and Designing Novel Derivatives
Computational chemistry offers powerful tools for accelerating the research and development of new compounds. By simulating molecular properties and interactions, scientists can predict the behavior of molecules like this compound before undertaking costly and time-consuming laboratory experiments. rsc.org
Future computational research will likely focus on:
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to calculate molecular geometry, analyze frontier molecular orbitals (HOMO-LUMO), and predict chemical reactivity. emerginginvestigators.orgnih.gov Such studies have been applied to related benzoates to understand their structural and electronic properties. nih.govnih.gov
Molecular Docking and Dynamics : These simulations can predict how this compound and its derivatives bind to biological targets, such as enzymes or receptors. This is crucial for designing new inhibitors, for instance, for D-amino acid oxidase or Hsp90, for which the parent compound is a known intermediate. chemicalbook.comchemicalbook.com
In Silico ADME Profiling : Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives. rsc.org This helps in the early-stage identification of candidates with favorable pharmacokinetic profiles.
| Computational Method | Application | Key Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Predicting molecular structure, vibrational spectra, and electronic properties. | Understanding molecular stability and reactivity. | nih.govrsc.org |
| Semiempirical MO Calculations | Analyzing intermolecular interactions and packing in crystal structures. | Guiding the design of materials with specific properties, like liquid crystals. | nih.gov |
| Molecular Docking | Simulating the binding of a ligand to the active site of a protein. | Identifying potential biological targets and designing potent inhibitors. | chemicalbook.comchemicalbook.com |
| In Silico ADME Prediction | Forecasting pharmacokinetic properties of a compound. | Early-stage drug candidate selection and optimization. | rsc.org |
Expansion of Biological Activity Profiling and In-depth Mechanism of Action Studies
While this compound is known as a synthetic intermediate for inhibitors of D-amino acid oxidase and Hsp90, its own biological activity profile remains largely unexplored. chemicalbook.comchemicalbook.com A significant future direction is the comprehensive screening of this compound and its novel derivatives against a wider range of biological targets.
Key research avenues include:
Anticancer and Antibacterial Screening : Inspired by findings that other novel fluorinated heterocyclic compounds exhibit potent anticancer and antibacterial properties, this compound derivatives could be evaluated against various cancer cell lines and bacterial strains. shd-pub.org.rs
Metabolic Stability Studies : Research on related fluorinated benzoates has shown that the position of the fluorine atom can dramatically affect metabolism by anaerobic bacteria. nih.gov Investigating the metabolic fate of this compound is crucial for understanding its potential as a bioactive agent.
Mechanism of Action (MoA) Elucidation : For any identified biological activity, determining the precise MoA is essential. For example, the non-fluorinated analog, methyl p-hydroxybenzoate (methylparaben), is known to cause pain sensation by activating TRPA1 channels. nih.gov Investigating whether this compound interacts with similar ion channels or other cellular targets would provide invaluable mechanistic insights.
| Research Area | Objective | Rationale / Example | Reference |
|---|---|---|---|
| Known Intermediate Use | Synthesis of inhibitors for specific enzymes. | Used to prepare inhibitors of D-amino acid oxidase and Hsp90. | chemicalbook.comchemicalbook.com |
| Expanded Activity Screening | Discover new therapeutic applications. | Other fluorinated compounds show anticancer and antibacterial activity. | shd-pub.org.rs |
| Metabolism Studies | Determine the compound's metabolic fate and stability. | Metabolism of fluorobenzoates is position-dependent. | nih.gov |
| Mechanism of Action Studies | Understand how the compound exerts its biological effects. | The parent compound, methylparaben, activates TRPA1 channels. | nih.gov |
Exploration of New Applications in Materials Science, Chemical Biology, or Other Interdisciplinary Fields
The unique properties imparted by the fluorine atom make this compound and its derivatives attractive candidates for applications beyond pharmaceuticals. numberanalytics.com
Materials Science : Fluorinated compounds are integral to the development of advanced materials. numberanalytics.com Research on fluorinated phenyl benzoates has demonstrated their potential as liquid crystals, a key component in display technologies. electronicsandbooks.comtandfonline.com The mesogenic properties of fluorinated benzoates have been linked to the way fluorination influences molecular shape and intermolecular interactions. nih.gov Future work could explore the incorporation of this compound into novel polymers or materials for organic light-emitting diodes (OLEDs). numberanalytics.com
Chemical Biology : In chemical biology, fluorinated molecules can serve as powerful probes to study biological systems. The fluorine atom's small size allows it to replace a hydrogen atom with minimal steric disruption, while its unique NMR properties can be used to study protein-ligand interactions. mdpi.com Derivatives of this compound could be designed as probes to investigate enzymatic mechanisms or cellular pathways.
Integration of Machine Learning and Artificial Intelligence for Accelerated Discovery in Fluorinated Compound Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules. nih.gov For fluorinated compounds, these technologies can address several key challenges and accelerate progress significantly.
Potential applications of ML/AI include:
Predicting Bioactivity : Deep learning models are being developed specifically to predict how fluorine substitution will affect a compound's biological activity, potentially saving enormous amounts of synthetic and screening effort. nih.gov
Optimizing Synthetic Reactions : ML algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions for synthesizing a target molecule, including identifying the most effective fluorinating reagents and maximizing yield. rsc.orgacs.org
Rational Drug Design : AI can analyze complex biological data to identify new drug targets and design novel derivatives of this compound with enhanced potency and selectivity.
Understanding Fundamental Properties : Machine learning can also be used to predict fundamental chemical properties, such as the strength of the carbon-fluorine bond, which is critical for understanding a molecule's stability and reactivity. chemrxiv.org
| Application Area | ML/AI Contribution | Impact | Reference |
|---|---|---|---|
| Synthesis | Predicting optimal reaction conditions and reagent efficacy. | Increased synthetic efficiency and reduced experimental cost. | rsc.orgacs.org |
| Bioactivity Prediction | Forecasting the biological effects of fluorination on a molecule. | Accelerated identification of promising drug candidates. | nih.gov |
| Property Prediction | Calculating fundamental properties like C-F bond dissociation energies. | Deeper understanding of molecular stability and reactivity. | chemrxiv.org |
| Drug Design | Designing novel derivatives with optimized properties for specific targets. | Faster and more rational design of new therapeutic agents. | nih.gov |
Q & A
Q. What are the optimized synthetic routes for Methyl 4-fluoro-2-hydroxybenzoate, and how do reaction conditions influence yield?
this compound is synthesized via esterification of 4-fluoro-2-hydroxybenzoic acid using methanol and sulfuric acid as a catalyst. A reported method achieved 87% yield under reflux conditions (80°C for 12 hours) . Key variables affecting yield include:
- Catalyst concentration : Excess H₂SO₄ may increase esterification efficiency but risks side reactions.
- Reaction time : Prolonged heating beyond 12 hours may degrade the product.
- Temperature control : Lower temperatures (<70°C) reduce reaction rate, while higher temperatures (>90°C) promote decomposition. Methodological recommendations include using Design of Experiments (DoE) to optimize these parameters.
Q. How can researchers verify the purity and structural integrity of this compound?
Purity assessment requires a combination of analytical techniques:
- Chromatography : HPLC or GC (as used for structurally similar esters in and ) to quantify impurities .
- Spectroscopy : ¹H/¹³C NMR to confirm the presence of the hydroxyl (-OH), fluoro (-F), and ester (-COOCH₃) groups.
- Mass spectrometry (MS) : High-resolution MS to validate the molecular ion peak (m/z ≈ 170.1 for C₈H₇FO₃). notes commercial batches with ≥98% purity, verified via GC .
Advanced Research Questions
Q. What are the challenges in analyzing degradation products of this compound under varying pH and temperature conditions?
Hydrolytic degradation studies reveal two primary pathways:
- Acidic conditions : Cleavage of the ester group to form 4-fluoro-2-hydroxybenzoic acid.
- Alkaline conditions : Saponification yielding the sodium salt of the acid. Advanced methods like LC-MS/MS are critical for identifying trace degradation products. ’s stability assessment of analogous compounds (e.g., 2-hydroxy-4-methoxybenzophenone) suggests conducting accelerated stability studies (40°C/75% RH) to model long-term degradation .
Q. How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?
Structural modifications (e.g., halogen substitution, ester group replacement) can be explored using:
- DFT calculations : To predict electronic effects of fluorine on aromatic ring reactivity.
- Molecular docking : For evaluating interactions with biological targets (e.g., enzymes in ’s agrochemical studies) . demonstrates the utility of derivatives like Methyl 4-fluoro-2-(pyrrolopyridinyloxy)benzoate in pharmacological contexts, highlighting the role of fluorine in improving metabolic stability .
Q. How should researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or IR spectra may arise from solvent effects, impurities, or tautomerism. Recommendations include:
- Reference standardization : Using deuterated solvents (e.g., DMSO-d₆ for OH group observation).
- Cross-validation : Comparing data with crystallographic studies (e.g., ’s X-ray structure of Methyl 4-benzyloxy-2-hydroxybenzoate) to confirm bond lengths and angles .
- Collaborative reproducibility : Replicating synthesis and analysis protocols from independent sources (e.g., vs. 8) .
Methodological Guidance
Q. What strategies are effective for scaling up this compound synthesis without compromising yield?
Scale-up challenges include heat dissipation and mixing efficiency. Solutions involve:
- Continuous flow reactors : To maintain precise temperature control.
- In-line monitoring : FTIR or Raman spectroscopy for real-time reaction tracking. ’s catalog notes commercial availability of multi-gram quantities, suggesting industrial scalability via optimized batch processes .
Q. How can researchers utilize this compound as a precursor in heterocyclic chemistry?
The hydroxyl and ester groups enable derivatization into:
- Coumarin analogs : Via Pechmann condensation with β-ketoesters.
- Amide-linked pharmacophores : As seen in ’s agrochemical scaffolds . Synthetic protocols should prioritize protecting-group strategies (e.g., silylation of -OH) to prevent side reactions.
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?
- Multivariate analysis : PCA or PLS regression to correlate substituent effects with bioactivity.
- QSAR modeling : Using descriptors like logP, molar refractivity, and Hammett constants. ’s emphasis on trifluoromethylpyridinyl derivatives underscores the importance of halogenated motifs in SAR studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
